6,8-Dichloro-9H-purin-2-amine

Description

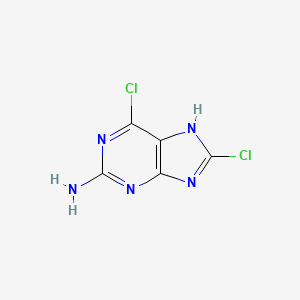

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLITZXKLOOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1Cl)N)N=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Drug Discovery

CAS Number: 130120-68-2

Introduction

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These "privileged structures" offer a unique combination of chemical tractability and biological relevance, enabling the generation of diverse compound libraries with a high probability of interacting with various biological targets.[1] 6,8-Dichloro-9H-purin-2-amine stands as a quintessential example of such a scaffold. This di-chlorinated purine derivative, with its strategically positioned reactive sites, serves as a versatile starting material for the synthesis of a multitude of substituted purines with significant therapeutic potential, particularly in the realm of oncology and virology.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, synthesis and purification protocols, chemical reactivity, and its pivotal role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological assays. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 130120-68-2 | [2] |

| Molecular Formula | C₅H₃Cl₂N₅ | [2] |

| Molecular Weight | 204.02 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| IUPAC Name | This compound | |

| Melting Point | >300 °C (decomposes) | Not explicitly found, typical for purines |

| Storage Temperature | -20°C, stored under nitrogen | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through the chlorination of a suitable 2-aminopurine precursor. While a direct one-step synthesis from a readily available commercial starting material is not extensively documented, a logical and experimentally supported pathway involves the sequential chlorination of guanine or a derivative.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis beginning from the readily available precursor, 2-amino-6-chloropurine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine (Precursor)

A common and effective method for the synthesis of the precursor, 2-amino-6-chloropurine, starts from guanine.

Step 1: Chlorination of Guanine

-

In a well-ventilated fume hood, suspend guanine in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a phase transfer catalyst, such as tetramethylammonium chloride.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by slowly adding it to ice-water.

-

Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 2-amino-6-chloropurine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Experimental Protocol: C8-Chlorination (Proposed)

Step 2: Chlorination of 2-Amino-6-chloropurine

-

Dissolve 2-amino-6-chloropurine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any starting materials and by-products.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it has high solubility (e.g., DMF or DMSO).

-

Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Silica Gel Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C6 and C8 positions. The C6-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C8-chloro group. This allows for selective functionalization, making it an ideal scaffold for generating diverse libraries of purine derivatives.

Key Reactions and Derivative Synthesis

The following workflow illustrates the versatility of this compound in synthesizing a variety of substituted purine analogs through common and robust chemical transformations.

Caption: Synthetic utility of this compound.

Application as a Privileged Scaffold in Kinase Inhibitor Development

The purine core is a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). Consequently, purine analogs are well-suited to bind to the ATP-binding pocket of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This compound has served as a foundational building block for the development of numerous potent and selective kinase inhibitors.

Derivatives of this scaffold have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6][7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.

Signaling Pathway Context: CDK2 in Cell Cycle Regulation

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a pathway frequently targeted by inhibitors derived from the this compound scaffold.

Caption: Inhibition of the CDK2 pathway by purine-based inhibitors.

Safety, Handling, and Disposal

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is -20°C under a nitrogen atmosphere to prevent degradation.[3]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Avoid release to the environment. Chlorinated organic compounds can be harmful to aquatic life.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its privileged structural motif, coupled with its tunable chemical reactivity, has positioned it as a cornerstone for the synthesis of targeted therapeutics, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively harness the potential of this remarkable scaffold in their pursuit of novel medicines. The continued exploration of derivatives from this compound promises to yield new and improved therapies for a range of human diseases.

References

-

Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(15), 5789. [Link]

-

Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5464677, this compound. Retrieved November 25, 2024 from [Link].

-

Bettayeb, K., et al. (2010). Small molecular inhibitors of Cyclin dependent kinases (Cdks) are currently being developed as anticancer therapeutics due to their antiproliferative properties. Oncogene, 29(37), 5127-5138. [Link]

-

Kim, D. C., Lee, Y. R., & Kim, J. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link]

-

Wikipedia contributors. (2024, October 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, November 25, 2024, from [Link]

-

Kaur, M., & Singh, M. (2014). Purine analogues as kinase inhibitors: a review. Current drug targets, 15(7), 713–733. [Link]

-

Černá, I., Pohl, R., Klepetářová, B., & Hocek, M. (2008). Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. The Journal of organic chemistry, 73(22), 9048–9054. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling. Retrieved November 25, 2024, from [Link]

-

European Chlorinated Solvents Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved November 25, 2024, from [Link]

-

Olin Chlor Alkali Products. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved November 25, 2024, from [Link]

-

Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current medicinal chemistry, 13(1), 65–85. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-angiogenic effects of purine inhibitors of cyclin dependent kinases | springermedicine.com [springermedicine.com]

- 7. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

This compound is a pivotal chemical intermediate whose significance in medicinal chemistry and drug discovery cannot be overstated. Its di-chlorinated purine core offers a chemically tractable scaffold, enabling versatile functionalization at the C6 and C8 positions through nucleophilic substitution reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications. We will delve into the strategic importance of this molecule as a "privileged structure," serving as the foundational starting material for libraries of compounds targeting a spectrum of diseases, most notably in oncology and virology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into leveraging this compound for therapeutic innovation.

Introduction: The Strategic Value of a Dichloropurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets through strategic modification. These are termed "privileged structures." this compound is a quintessential example of such a scaffold.[1] The purine ring system is a ubiquitous motif in nature, forming the core of nucleobases, signaling molecules, and cofactors. Consequently, enzymes that interact with natural purines, such as kinases, are often susceptible to inhibition by synthetic purine analogs.

The true value of this compound lies in its inherent reactivity. The chlorine atoms at the C6 and C8 positions are excellent leaving groups, creating electrophilic sites ripe for nucleophilic aromatic substitution (SNAr). This allows for the systematic and differential introduction of a vast array of functional groups, including amines, alcohols, and thiols.[1][2] This chemical versatility enables the generation of large compound libraries, which are essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1][3] The 2-amino group provides an additional vector for modification or can be retained to facilitate crucial hydrogen bonding interactions within a target's active site.

This guide will systematically deconstruct the properties, synthesis, and application of this vital building block, providing the technical foundation necessary for its effective utilization in a research and development setting.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in synthesis and screening.

Key Identifiers and Characteristics

The essential properties of this compound are summarized below. This data is critical for reaction planning, analytical characterization, and safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 130120-68-2 | [5] |

| Molecular Formula | C₅H₃Cl₂N₅ | [4] |

| Molecular Weight | 204.02 g/mol | [4] |

| Appearance | Solid | |

| InChI Key | TVRLITZXKLOOBY-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥96% | |

| Storage | -20°C, under inert atmosphere (e.g., Nitrogen) |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

While this compound is commercially available, understanding its synthesis provides insight into the broader chemistry of purine analogs. The construction of the purine core typically begins with a substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring.

A common synthetic strategy involves the reduction of a nitro group on a dichloropyrimidine precursor to an amine, followed by cyclization to form the purine scaffold.[6] The reactivity of the C6 and C8 positions is paramount to the utility of this compound. The electron-withdrawing nature of the purine ring system makes these positions highly susceptible to nucleophilic attack, facilitating the displacement of the chloride ions.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of functionalized purine derivatives starting from this compound. This highlights its role as a central hub for diversification.

Sources

- 1. This compound|CAS 130120-68-2 [benchchem.com]

- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 130120-68-2 [chemicalbook.com]

- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Strategic Utility of 6,8-dichloro-9H-purin-2-amine

This guide provides a comprehensive technical overview of 6,8-dichloro-9H-purin-2-amine, a pivotal heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its role as a privileged starting material for potent bioactive agents.

Introduction: The Strategic Importance of the Dichloropurinediamine Scaffold

This compound is a synthetic purine derivative characterized by a core purine ring system with chlorine atoms at the C6 and C8 positions and an amine group at the C2 position. This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a highly versatile building block in medicinal chemistry. The term "privileged structure" is aptly applied here, as this scaffold has been successfully modified to yield ligands for a diverse array of biological targets, most notably protein kinases.[1] The strategic placement of two reactive chloro groups allows for sequential and regioselective nucleophilic substitution reactions, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is comprised of a fused pyrimidine and imidazole ring system. The presence of the electron-withdrawing chlorine atoms and the electron-donating amino group significantly influences the electronic distribution and reactivity of the purine core.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₅ | PubChem CID: 5464677[2] |

| Molecular Weight | 204.01 g/mol | PubChem CID: 5464677[2] |

| IUPAC Name | This compound | Sigma-Aldrich[3] |

| CAS Number | 130120-68-2 | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | -20°C, stored under nitrogen | Sigma-Aldrich[3] |

Tautomerism

Like many purine derivatives, this compound can exist in different tautomeric forms, with the proton on the imidazole ring nitrogen residing on either N7 or N9. The 9H-tautomer is generally the more stable and prevalent form for many purine derivatives, though the specific substitution and environmental factors can influence this equilibrium.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found in the searched literature, its spectroscopic features can be predicted based on data from closely related analogues, such as 2-amino-6-chloropurine.

-

¹H NMR: The spectrum would be expected to show a signal for the N-H protons of the amino group and the purine ring. The chemical shifts would be influenced by the solvent and the electronic environment.

-

¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the purine core. The carbons attached to the chlorine atoms (C6 and C8) would be significantly downfield due to the deshielding effect of the halogens.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M) and subsequent peaks at M+2 and M+4 in a ratio of approximately 9:6:1.

Synthesis of the this compound Scaffold

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single source from the conducted searches. However, a plausible and chemically sound synthetic route can be constructed based on the synthesis of its likely precursor, 2-amino-6-chloropurine (also known as 6-chloroguanine), and known methods for the C8-chlorination of purines.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available guanine or related pyrimidine precursors.

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of 2-Amino-6-chloropurine (Precursor)

Several methods have been reported for the synthesis of 2-amino-6-chloropurine. A common approach involves the chlorination of guanine.

Protocol:

-

Reactants: Guanine, a chlorinating agent (e.g., phosphorus oxychloride, POCl₃), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an inert solvent.

-

Procedure: Guanine is suspended in a high-boiling inert solvent. The chlorinating agent and phase-transfer catalyst are added. The mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The crude product precipitates and can be collected by filtration.

-

Purification: The crude 2-amino-6-chloropurine can be purified by recrystallization.

Rationale: The use of a phase-transfer catalyst is often necessary to improve the solubility of guanine and facilitate the reaction.[4] Alternative patented methods start from pyrimidine derivatives, which are then cyclized to form the purine ring.[5][6]

Step 2: C8-Chlorination to Yield this compound (Target)

The introduction of a chlorine atom at the C8 position of the purine ring can be achieved through electrophilic chlorination.

Protocol:

-

Reactants: 2-Amino-6-chloropurine and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.

-

Procedure: 2-Amino-6-chloropurine is dissolved or suspended in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent). The chlorinating agent is added portion-wise at a controlled temperature.

-

Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel.

Rationale: The C8 position of purines is susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions is crucial to achieve regioselectivity and avoid over-chlorination or side reactions.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for selective nucleophilic aromatic substitution (SNAr) reactions. The C6 position is generally more reactive towards nucleophiles than the C8 position. This differential reactivity enables a stepwise approach to introduce different substituents at these two positions.

Caption: Stepwise derivatization of this compound.

Exemplary Protocol for Nucleophilic Substitution at C6:

-

Reactants: this compound, a primary or secondary amine (1-1.2 equivalents), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent (e.g., DMF, NMP, or an alcohol).

-

Procedure: The reactants are combined and heated, often under microwave irradiation to accelerate the reaction. The progress is monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled, and the product is typically precipitated by the addition of water or purified directly by chromatography.

Causality: The greater reactivity of the C6-chloro group is attributed to the electronic influence of the adjacent ring nitrogens. The reaction is often base-catalyzed to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6,8-disubstituted 2-aminopurine scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action as Kinase Inhibitors

Many purine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the downstream signaling cascade. The purine core mimics the adenine base of ATP, while the substituents at the C2, C6, and C8 positions can be tailored to form specific interactions with the amino acid residues lining the ATP-binding site, thereby conferring potency and selectivity.

Caption: Schematic of a purine-based kinase inhibitor in the ATP-binding pocket.

Targeting Anaplastic Lymphoma Kinase (ALK)

A notable application of the 6,8-disubstituted purine scaffold is in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins that drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).

By employing a "scaffold hopping" strategy, researchers have designed 6,8-disubstituted purines as analogues of known ALK inhibitors.[4] These compounds have demonstrated the ability to inhibit ALK and its resistance-conferring mutants in submicromolar concentrations.

Structure-Activity Relationship (SAR) Insights:

-

C2-Amine: The amino group at the C2 position often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding site.

-

C6-Substituent: The substituent at the C6 position typically projects into a hydrophobic pocket. Varying the size and nature of this group can significantly impact potency and selectivity.

-

C8-Substituent: The C8 position provides another vector for exploring interactions within the ATP-binding site. Modifications at this position can also influence the molecule's solubility and pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound represents a cornerstone scaffold for the synthesis of a wide range of biologically active molecules. Its well-defined reactivity allows for the controlled and systematic introduction of diverse chemical functionalities, making it an invaluable tool for probing structure-activity relationships and optimizing lead compounds. The demonstrated success of its derivatives as potent kinase inhibitors, particularly in the context of cancer therapy, underscores the enduring importance of this privileged structure in modern drug discovery. This guide has provided a foundational understanding of its structure, synthesis, and application, intended to empower researchers in their pursuit of novel therapeutics.

References

-

PubChem. 2-Amino-6-chloropurine. Available at: [Link]

-

PubChem. this compound. Available at: [Link]

-

ResearchGate. One-step synthetic method of 2-amino-6-chloropurine. Available at: [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available at: [Link]

- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.

- Google Patents. CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof.

-

MDPI. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Available at: [Link]

-

NIH National Library of Medicine. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available at: [Link]

-

PubMed. Scaffold hopping identifies 6,8-disubstituted purines as novel anaplastic lymphoma kinase inhibitors. Available at: [Link]

- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.

- Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.red [2024.sci-hub.red]

- 3. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-9H-purin-2-amine

Introduction: The Strategic Value of Dichlorinated Purine Scaffolds

6,8-Dichloro-9H-purin-2-amine is a highly functionalized purine core that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its strategic importance lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C8. This reactivity gradient allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal scaffold for building libraries of complex, polysubstituted purine analogues for biological screening. Such derivatives are frequently explored as kinase inhibitors, antivirals, and modulators of other critical biological pathways.[1][2][3] This guide provides a detailed examination of the most logical and scientifically grounded pathway for its synthesis, focusing on the underlying chemical principles and providing a robust experimental framework.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target molecule, this compound, logically points to a direct double chlorination of a readily available precursor. The most suitable starting material is the stable and commercially accessible 2-amino-6,8-dihydroxypurine, a compound belonging to the uric acid family.

The core chemical transformation involves the conversion of the two hydroxyl groups (which exist in tautomeric equilibrium with their more stable oxo forms) at the C6 and C8 positions into chloro groups. These positions on the purine ring are electron-deficient and thus, the attached oxygen atoms are susceptible to activation by a strong dehydrating and chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on heterocyclic systems.[4][5][6] The feasibility of this approach is strongly supported by literature precedents where analogous purine-diones, such as xanthine (2,6-dihydroxypurine) and 6,8-dihydroxypurine, are effectively converted to their corresponding dichloropurines using POCl₃.[7][8]

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the chlorination of analogous dihydroxypurines and related heterocyclic systems. [5][6][7] Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-amino-6,8-dihydroxypurine (1.0 eq).

-

Reagent Addition: Under a positive pressure of nitrogen, carefully add phosphorus oxychloride (POCl₃, 15-20 eq) to the flask, followed by the slow addition of N,N-diethylaniline (2.0-3.0 eq). The addition of the base may be slightly exothermic.

-

Chlorination Reaction: With vigorous stirring, heat the resulting suspension in an oil bath to reflux (the temperature will depend on the final mixture, typically 110-150°C). Maintain reflux for 4-8 hours, or until reaction monitoring indicates the consumption of the starting material.

-

Reaction Monitoring: To monitor progress, carefully take a small aliquot from the reaction mixture and quench it in a solution of ammonium hydroxide in methanol. Analyze the resulting solution by Thin Layer Chromatography (TLC) or LCMS.

-

Work-up and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice-water bath. In a separate large beaker, prepare a substantial amount of crushed ice. With extreme caution and vigorous stirring, slowly pour the cooled reaction mixture onto the crushed ice. This is a highly exothermic and hazardous step that will release HCl gas.

-

Neutralization: Continue stirring the aqueous mixture and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or concentrated ammonium hydroxide (NH₄OH) until the pH of the solution is neutral to slightly basic (pH 7-8). This will precipitate the crude product.

-

Isolation: Extract the product from the aqueous slurry using a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product, this compound, using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Summary of Synthesis Parameters

The table below summarizes the critical parameters for the synthesis, with contextual data drawn from analogous chlorination reactions of purine systems.

| Parameter | Description | Rationale & Key Considerations |

| Starting Material | 2-Amino-6,8-dihydroxypurine | A stable, commercially available precursor with the required 2-amino functionality and oxo groups at C6 and C8 ready for chlorination. |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Serves as both the chlorinating reagent and the solvent. Its high boiling point is suitable for driving the reaction. [4] |

| Additive/Base | N,N-Diethylaniline | A high-boiling tertiary amine that acts as an HCl scavenger and potentially as a catalyst to activate the POCl₃. [7] |

| Stoichiometry | POCl₃ (15-20 eq), Base (2-3 eq) | A large excess of POCl₃ is used to act as the solvent and drive the reaction to completion. The base is used in super-stoichiometric amounts to ensure the system remains basic. |

| Temperature | Reflux (~110-150 °C) | High temperature is required to overcome the activation energy for the phosphorylation and subsequent substitution steps. [6][9] |

| Reaction Time | 4 - 8 hours | Time is dependent on substrate reactivity and temperature. Monitoring is essential to avoid degradation from prolonged heating. |

| Work-up | Quenching on ice, Neutralization | Critical for safely destroying excess POCl₃ and precipitating the product. Must be performed with extreme care. |

| Expected Yield | 60-85% (Estimated) | Based on yields reported for similar chlorinations of dihydroxypurines and related heterocycles. [10][11] |

Conclusion

The synthesis of this compound is most effectively and logically achieved through the direct chlorination of 2-amino-6,8-dihydroxypurine using phosphorus oxychloride in the presence of a tertiary amine base. This method is robust, scalable, and relies on well-established principles of heterocyclic chemistry. The resulting dichlorinated purine is a valuable and versatile building block, offering medicinal chemists a reliable entry point for the development of novel, polysubstituted purine derivatives with significant therapeutic potential. Careful execution of the hazardous steps, particularly the quenching of phosphorus oxychloride, is paramount for a safe and successful synthesis.

References

-

Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). lib.dr.iastate.edu. [Link]

- Process for preparing purine derivatives. (2022).

-

One-step synthetic method of 2-amino-6-chloropurine. (2010). ResearchGate. [Link]

-

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). MDPI. [Link]

- Synthesis method of 2-amino-6-chloropurine. (2021).

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. [Link]

- 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (2021).

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2013). National Institutes of Health. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). organic-chemistry.org. [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). oaks.kent.edu. [Link]

- The synthetic method of 2-amino-6-chloropurine. (2011).

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. [Link]

-

Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2007). MDPI. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2021). National Institutes of Health. [Link]

Sources

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent [mdpi.com]

- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Dichloropurine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile Dichloropurine Scaffold

Dichloropurine derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of dichloropurine derivatives, with a focus on their anticancer, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.

The core structure, characterized by a purine ring system substituted with two chlorine atoms, offers a versatile platform for synthetic modification. The reactivity of the chlorine atoms, particularly at the 2 and 6 positions, allows for facile nucleophilic substitution reactions, enabling the generation of extensive libraries of derivatives with tailored biological profiles.[1][2] This chemical tractability has been a key driver in the exploration of dichloropurines as therapeutic agents.

Part 1: Anticancer Activity: A Multi-pronged Attack on Malignancy

Dichloropurine derivatives have emerged as potent anticancer agents, exhibiting efficacy against a variety of cancer cell lines and in preclinical models.[1][3][4] Their antitumor effects are often mediated through multiple mechanisms, making them attractive candidates for both monotherapy and combination regimens.

Mechanism of Action

The anticancer activity of dichloropurine derivatives is primarily attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer.

A prominent mechanism of action for many dichloropurine derivatives is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs).[5][6] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By targeting CDKs, these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, and subsequently trigger apoptosis.[5][7] For instance, Seliciclib (Roscovitine), a 2,6-dichloropurine derivative, is a well-characterized CDK inhibitor that has undergone clinical investigation.[5]

Signaling Pathway: CDK Inhibition by Dichloropurine Derivatives

Caption: Dichloropurine derivatives inhibit Cyclin/CDK complexes, leading to cell cycle arrest and apoptosis.

Beyond kinase inhibition, certain dichloropurine derivatives can directly induce apoptosis, or programmed cell death, in cancer cells.[3][8] This can occur through various pathways, including the activation of caspases. Furthermore, as purine analogs, these compounds can interfere with DNA synthesis and repair mechanisms, leading to genomic instability and cell death.[1][8] Some derivatives, when incorporated into DNA, can terminate chain elongation, a mechanism cytotoxic to rapidly dividing cancer cells.[8]

Therapeutic Applications and Combination Therapies

The anticancer potential of dichloropurine derivatives has been explored in various cancer types, including breast cancer and leukemia.[3][7] Combination therapies, where these derivatives are used alongside other anticancer agents, have shown promise in enhancing tumor cell death and overcoming drug resistance.[3] For example, combining dichloropurine derivatives with gene therapy has been shown to abolish tumor cell proliferation at minimal doses, suggesting a synergistic effect and potentially reduced toxicity.[3]

Part 2: Antiviral Activity: A Broad-Spectrum Defense

The structural similarity of dichloropurines to natural nucleosides makes them excellent candidates for antiviral drug development.[1][9] Many potent antiviral drugs are nucleoside analogs that disrupt viral replication.

Mechanism of Action

Dichloropurine derivatives primarily exert their antiviral effects by acting as chain terminators of viral DNA or RNA synthesis.[9] Once inside a host cell, these compounds can be metabolized to their triphosphate forms. These triphosphates can then be recognized by viral polymerases or reverse transcriptases and incorporated into the growing viral nucleic acid chain. The absence of a 3'-hydroxyl group on the sugar moiety of some of these analogs prevents the formation of the next phosphodiester bond, thus halting replication.

Experimental Workflow: Viral Plaque Reduction Assay

Sources

- 1. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Tumor Cell Death by Combining gef Gene Mediated Therapy and New 1,4-Benzoxazepin-2,6-Dichloropurine Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

6,8-Dichloro-9H-purin-2-amine literature review

An In-Depth Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold in Medicinal Chemistry

Introduction

This compound is a synthetically versatile heterocyclic compound that has emerged as a cornerstone in modern drug discovery. As a di-chlorinated purine derivative, it serves as a highly valuable starting material, or "scaffold," for the construction of a diverse array of biologically active molecules. Its strategic placement of reactive chlorine atoms and an amino group allows for precise, stepwise chemical modifications. This architectural flexibility has made it a privileged structure, particularly in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] This guide provides a comprehensive overview of the synthesis, chemical behavior, and extensive applications of this compound, offering field-proven insights for researchers and professionals in medicinal chemistry and drug development.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its chemical identity and behavior. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 130120-68-2 | |

| Molecular Formula | C₅H₃Cl₂N₅ | [2] |

| Molecular Weight | 204.02 g/mol | |

| Appearance | Solid | |

| InChI Key | TVRLITZXKLOOBY-UHFFFAOYSA-N |

Synthesis of the Purine Core

The construction of the this compound core is a multi-step process that typically begins with a suitably substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring of the purine system. The following represents a logical and established pathway for its synthesis, drawing from common strategies in purine chemistry.[3][4]

Synthetic Workflow Diagram

Caption: Key reactive sites for derivatization of the purine scaffold.

Protocol: Selective Nucleophilic Substitution at C6

This protocol describes a typical reaction to displace the C6-chloro group, a common first step in creating a library of derivatives. [5]

-

Reagents & Setup:

-

This compound (1.0 equiv)

-

Desired nucleophile (e.g., cyclohexylamine) (1.1 - 1.5 equiv)

-

Tertiary amine base (e.g., triethylamine, Et₃N) (1.1 - 2.0 equiv)

-

Solvent (e.g., Ethanol, n-Butanol)

-

Microwave reactor vial or sealed tube.

-

-

Procedure:

-

To a solution of this compound in ethanol, add the selected amine nucleophile and triethylamine. [5] * Seal the vessel and heat the reaction mixture using microwave irradiation (e.g., 90-120 °C) for 1-3 hours. [5]Microwave heating is often employed to accelerate the substitution reaction, significantly reducing reaction times compared to conventional heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture. The product may precipitate from the solution.

-

Filter the solid product and wash with a cold solvent or concentrate the mixture in vacuo and purify the residue using silica gel column chromatography.

-

Biological Activity and Applications in Drug Discovery

The this compound scaffold is a recurring motif in molecules designed to inhibit protein kinases. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. [1]By serving as an ATP-competitive hinge-binding fragment, the 2-aminopurine core provides a robust anchor point within the kinase active site. The substituents installed at the C6 and C8 positions can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.

Primary Molecular Targets

Caption: Major biological targets for derivatives of the title compound.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: A significant body of research has focused on developing derivatives of 2-aminopurine as inhibitors of CDKs, particularly CDK2. [6][7]These enzymes are master regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Structure-activity relationship (SAR) studies have shown that bulky, hydrophobic groups at the C6 position and specific substitutions at the N9 position can lead to highly potent and selective CDK inhibitors. [6]

-

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer growth. Purine-based scaffolds have been successfully developed into potent Hsp90 inhibitors. [8]These inhibitors compete with ATP for binding to the N-terminal domain of Hsp90, leading to the degradation of its client proteins and subsequent cancer cell death. The clinical candidate MPC-3100 is a prime example of a complex purine-based Hsp90 inhibitor. [8]

-

Other Applications: The versatility of the purine core extends beyond cancer therapeutics. Related 8-azapurine derivatives have been synthesized and evaluated as potent antiplatelet agents, targeting the P2Y12 receptor. [4]This highlights the broad potential of this chemical class to address a range of diseases.

Future Perspectives

This compound remains a molecule of high interest in medicinal chemistry. Its value as a building block for creating diverse chemical libraries is undisputed. Future research will likely focus on leveraging this scaffold to develop next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic outcomes. Furthermore, its application in developing covalent inhibitors and targeted protein degraders (PROTACs) represents an exciting and expanding frontier for this privileged chemical scaffold.

References

-

Polat, M. F., Durmaz Şahin, İ., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]

-

Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. (2021). PubMed Central. Available at: [Link]

-

Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). MDPI. Available at: [Link]

-

This compound. PubChem. Accessed January 2, 2026. Available at: [Link]

-

Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. (2001). PubMed. Available at: [Link]

-

Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. (2012). PubMed. Available at: [Link]

- CN113234077B - Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.

- CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.

-

Protein Kinase Inhibitors. (2021). LiverTox - NCBI Bookshelf. Available at: [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). University of Bath. Available at: [Link]

Sources

- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 8. Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6,8-Dichloro-9H-purin-2-amine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6,8-Dichloro-9H-purin-2-amine, a halogenated purine analog. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a potent, potentially cytotoxic compound, strict adherence to these guidelines is paramount.

Compound Profile and Hazard Identification

This compound is a solid, off-white to light yellow organic compound with the molecular formula C5H3Cl2N5.[1][2] Its structure as a purine analog suggests potential biological activity, necessitating its handling as a hazardous substance. The primary risks associated with this compound are related to its potential toxicity if ingested, inhaled, or absorbed through the skin.

GHS Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) , indicating that the substance is a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[1]

Toxicological Profile

While specific toxicological studies on this compound are not extensively available in the public domain, its classification as a purine analog warrants a high degree of caution. Purine analogs are a class of antimetabolites that can interfere with DNA and RNA synthesis, potentially leading to cytotoxic effects.[3][4][5] Occupational exposure to cytotoxic drugs has been associated with various health risks, including skin irritation, reproductive hazards, and potential carcinogenicity with long-term exposure.[6] Therefore, it is prudent to handle this compound as a potentially cytotoxic and genotoxic compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls

All work with solid or powdered this compound should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the inhalation of airborne particles.[7] The work surface should be covered with a disposable absorbent pad to contain any potential spills.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

| PPE Category | Specification | Rationale |

| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination.[8] |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[8][9] |

| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing.[8] |

| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified fume hood or BSC. | Minimizes the risk of inhaling hazardous particles.[7] |

Diagram: Personal Protective Equipment (PPE) Workflow

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Procedures

General Handling

-

Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Transportation: Transport the compound in a sealed, shatter-proof secondary container.[7]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Recommended storage is at -20°C under a nitrogen atmosphere.[1][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Personnel Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill Cleanup

In the event of a spill, the area should be immediately secured and all non-essential personnel evacuated. Only trained personnel with appropriate PPE should perform the cleanup.

Diagram: Spill Response Decision Tree

Caption: Decision tree for responding to a spill of this compound.

Experimental Protocol: Small Spill Cleanup (<5g of solid)

-

Restrict Access: Cordon off the spill area and post warning signs.

-

Don PPE: Put on a disposable gown, double nitrile gloves, and chemical splash goggles. An N95 respirator is also recommended.

-

Contain the Spill: Gently cover the powdered spill with absorbent pads wetted with a detergent solution to prevent the generation of airborne dust.[8]

-

Collect the Material: Carefully collect the absorbent pads and any contaminated debris using tongs or a scoop and place them into a designated cytotoxic waste bag.

-

Decontaminate the Area: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[8]

-

Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated cytotoxic waste container.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as cytotoxic waste.

-

Wash Hands: Thoroughly wash hands with soap and water.

-

Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. As a halogenated organic compound, it should be segregated into a designated halogenated waste stream for incineration.[11][12] Follow all institutional and local regulations for the disposal of cytotoxic and halogenated waste.

Conclusion

This compound is a valuable compound in research and drug development, but its potential hazards necessitate a rigorous and proactive approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

-

Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services. Retrieved from [Link]

-

Handling accidental spills of cytotoxic drugs. (2008, March 7). DVM360. Retrieved from [Link]

-

Cytotoxic Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

-

Safe handling of cytotoxics: guideline recommendations. (2015). PubMed Central. Retrieved from [Link]

-

Spillage procedures for chemotherapy. (2025, June 30). NHSGGC Paediatrics for Health Professionals. Retrieved from [Link]

-

Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

-

This compound | C5H3Cl2N5 | CID 5464677. PubChem. Retrieved from [Link]

-

Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. (2020, November 5). Blood. Retrieved from [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]

-

Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). Retrieved from [Link]

-

CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. Retrieved from [Link]

-

Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020, October 14). PubMed Central. Retrieved from [Link]

-

The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Duke Safety. Retrieved from [Link]

-

Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. Retrieved from [Link]

-

Gloves Chemical Resistance Chart. Retrieved from [Link]

-

Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

-

hazardous waste segregation. Retrieved from [Link]

-

Safe handling of cytotoxic drugs in the workplace. (2024, November 14). HSE. Retrieved from [Link]

-

NIH Waste Disposal Guide 2022. Retrieved from [Link]

-

Toxicities Associated with Purine Analog Therapy | 15 | Nucleoside Ana. Taylor & Francis eBooks. Retrieved from [Link]

-

Cytotoxic Drugs. (2020, March 3). Canadian Union of Public Employees. Retrieved from [Link]

-

Chlorine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Purine analogues – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Purine Analogues. (2014, July 14). LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

6-chloro-9-methyl-9H-purin-2-amine. PubChem. Retrieved from [Link]

-

CHLORINE. (1984). Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf. Retrieved from [Link]

-

Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. (2024, January 14). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

-

Chlorine in Workplace Atmospheres. OSHA. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Chlorine. CDC. Retrieved from [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2020). NIH. Retrieved from [Link]

Sources

- 1. This compound | 130120-68-2 [sigmaaldrich.com]

- 2. This compound | C5H3Cl2N5 | CID 5464677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cupe.ca [cupe.ca]

- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dvm360.com [dvm360.com]

- 9. Spillage procedures for chemotherapy | NHSGGC [clinicalguidelines.scot.nhs.uk]

- 10. fishersci.com [fishersci.com]

- 11. uakron.edu [uakron.edu]

- 12. bucknell.edu [bucknell.edu]

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 6,8-dichloro-9H-purin-2-amine as a Cyclin-Dependent Kinase Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1] The synthetic purine analogue, 6,8-dichloro-9H-purin-2-amine, is a molecule of considerable interest due to its structural resemblance to known bioactive compounds. While its precise mechanism of action has not been empirically elucidated in publicly available literature, its chemical architecture strongly suggests a role as a competitive inhibitor of protein kinases. This in-depth technical guide presents a scientifically grounded speculation that this compound functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), a family of enzymes pivotal to cell cycle regulation.[2] We will dissect this hypothesis through a detailed exploration of the proposed binding mode, outline a comprehensive suite of experimental protocols for its validation, and provide the causal logic behind each methodological choice. This document is intended to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this and related purine derivatives.

Introduction: The Precedent for Purine Analogues as Kinase Inhibitors

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The ATP-binding site of kinases, while conserved, offers opportunities for the development of targeted inhibitors.[3] Purine analogues, mimicking the endogenous ATP ligand, have been extensively explored as kinase inhibitors.[1]

A prime example is Roscovitine (Seliciclib), a 2,6,9-trisubstituted purine that has been extensively studied as a potent inhibitor of CDKs, including CDK1, CDK2, and CDK5.[4][5][6] Roscovitine functions by directly competing with ATP for binding within the catalytic cleft of these kinases, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.[7][8] The structural similarities between Roscovitine and this compound provide a strong rationale for hypothesizing a similar mechanism of action for the latter. The presence of the core purine ring, an amino group at the C2 position, and halogen substitutions that can engage in specific interactions within the ATP-binding pocket all point towards potential CDK inhibition.

Speculative Mechanism of Action: this compound as a CDK2 Inhibitor

We postulate that this compound acts as a Type I ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[9][10] CDK2 is a key regulator of the G1/S and S phases of the cell cycle, and its inhibition is a validated strategy in oncology.[11]

Proposed Binding Mode within the CDK2 ATP-Binding Pocket

The canonical binding of purine-based inhibitors to the ATP pocket of CDKs involves a series of hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.[12] We speculate that this compound docks into the active site of CDK2 in a manner analogous to other purine inhibitors:

-

Hydrogen Bonding: The purine core is expected to form critical hydrogen bonds with the backbone of hinge residues, likely involving the N7 and the 2-amino group of the purine ring interacting with the backbone amide and carbonyl groups of Leu83 in CDK2.

-

Hydrophobic and Halogen Interactions: The chlorine atoms at the C6 and C8 positions are hypothesized to occupy hydrophobic pockets within the ATP-binding site. These substitutions may enhance binding affinity and selectivity compared to unsubstituted purines. The electrophilic nature of the chlorine atoms could also lead to favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues.

This proposed binding mode, by occupying the space normally reserved for ATP, would sterically hinder the kinase from binding its natural substrate, thus inhibiting its catalytic activity and leading to cell cycle arrest.

Caption: Proposed interactions of this compound with the CDK2 ATP-binding site.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-faceted experimental approach is required, progressing from in vitro biochemical assays to cell-based functional studies and ultimately to structural biology. This self-validating system ensures that each layer of evidence supports the next.

Sources

- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seliciclib - Wikipedia [en.wikipedia.org]

- 7. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 6,8-Dichloro-9H-purin-2-amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dichloro-9H-purin-2-amine is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antiviral agents. The strategic placement of chloro-substituents at the C6 and C8 positions provides reactive handles for subsequent nucleophilic substitution, enabling the generation of diverse chemical libraries for drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to this key purine derivative, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect three core synthetic strategies, offering field-proven insights into experimental design and execution.

Introduction: The Strategic Importance of this compound

The purine core is a privileged structure in drug development, forming the backbone of endogenous signaling molecules like adenosine and guanosine. Chemical modification of this scaffold has yielded numerous therapeutic successes. This compound (also known as 2-amino-6,8-dichloropurine) is of particular interest due to its trifunctional nature: a nucleophilic 2-amino group and two electrophilic centers at C6 and C8. This arrangement allows for sequential and regioselective derivatization, making it an ideal starting point for structure-activity relationship (SAR) studies. Understanding the most efficient and logical pathways to its synthesis is therefore critical for programs that rely on this intermediate.

This guide will focus on three primary classes of starting materials:

-

Guanine: A biomolecule-based approach leveraging a pre-formed purine core.

-

Uric Acid: A readily available purine starting material requiring comprehensive chlorination.

-

Pyrimidine Derivatives: A convergent de novo synthesis that builds the purine ring system from a simpler heterocyclic precursor.

Synthesis Starting from Guanine

The most direct and frequently employed route to this compound begins with the naturally occurring purine base, guanine. This pathway is a two-step process involving sequential chlorination at the C6 and C8 positions.

Step 1: Synthesis of the Key Intermediate, 2-Amino-6-chloropurine

The initial transformation converts the 6-oxo group of guanine into a chloro substituent. This is not a simple nucleophilic substitution due to the lactam nature of the purine ring. The reaction requires activation of the oxygen to transform it into a good leaving group.